molecular formula C11H20N2O3 B8572127 Tert-butyl(3-methyl-2-oxotetrahydropyrimidin-1(2H)-yl)acetate CAS No. 1190392-69-8

Tert-butyl(3-methyl-2-oxotetrahydropyrimidin-1(2H)-yl)acetate

Cat. No. B8572127
CAS RN: 1190392-69-8
M. Wt: 228.29 g/mol
InChI Key: SBWFHQQFTPEOMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl(3-methyl-2-oxotetrahydropyrimidin-1(2H)-yl)acetate is a useful research compound. Its molecular formula is C11H20N2O3 and its molecular weight is 228.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality Tert-butyl(3-methyl-2-oxotetrahydropyrimidin-1(2H)-yl)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl(3-methyl-2-oxotetrahydropyrimidin-1(2H)-yl)acetate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

1190392-69-8

Product Name

Tert-butyl(3-methyl-2-oxotetrahydropyrimidin-1(2H)-yl)acetate

Molecular Formula

C11H20N2O3

Molecular Weight

228.29 g/mol

IUPAC Name

tert-butyl 2-(3-methyl-2-oxo-1,3-diazinan-1-yl)acetate

InChI

InChI=1S/C11H20N2O3/c1-11(2,3)16-9(14)8-13-7-5-6-12(4)10(13)15/h5-8H2,1-4H3

InChI Key

SBWFHQQFTPEOMT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CN1CCCN(C1=O)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of 0.30 g (2.6 mmol) of 1-methyltetrahydropyrimidin-2(1H)-one from step A above in 5 mL of anhydrous DMF was added to a 10 mL round bottom flask containing 0.16 g (4.2 mmol) of a 60% sodium hydride suspension in mineral oil under an atmosphere of nitrogen. After stirring for 10 min 0.62 g (3.2 mmol) of tert-butyl bromoacetate was added in one portion and the reaction mixture was allowed to stir overnight. The reaction mixture was then quenched with 5 mL of a saturated aqueous ammonium chloride solution and then diluted with 20 mL of water. The resulting suspension was extracted with ethyl acetate (3×10 mL) and the combined organics were washed with water (2×3 mL), brine (1×3 mL) and dried over magnesium sulfate. The mixture was filtered, evaporated and purified by silica gel chromatography eluting with a 0-5% methanol in ethyl acetate gradient to afford the title compound as a clear oil (0.090 g, 15%). 1HNMR (500 MHz, CDCl3) δ: 3.88 (s, 2H), 3.23 (t, J=6 Hz, 2H), 3.20 (t, J=6 Hz, 2H), 2.84 (s, 3H), 1.94-1.89 (m, 2H), 1.37 (s, 9H). LC-MS: m/z (ES) 229 (MH)+.
Quantity
0.3 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.62 g
Type
reactant
Reaction Step Three
Yield
15%

Synthesis routes and methods II

Procedure details

A solution of 0.30 g (2.6 mmol) of 1-methyltetrahydropyrimidin-2(1H)-one from step A above in 5 mL of anhydrous DMF was added to a 10 mL round bottom flask containing 0.16 g (4.2 mmol) of a 60% sodium hydride suspension in mineral oil under an atmosphere of nitrogen. After stirring for 10 min 0.62 g (3.2 mmol) of tert-butyl bromoacetate was added in one portion and the reaction mixture was allowed to stir overnight. The reaction mixture was then quenched with 5 mL of a saturated aqueous ammonium chloride solution and then diluted with 20 mL of water. The resulting suspension was extracted with ethyl acetate (3×10 mL) and the combined organics were washed with water (2×3 mL), brine (1×3 mL) and dried over magnesium sulfate. The mixture was filtered, evaporated and purified by silica gel chromatography eluting with a 0-5% methanol in ethyl acetate gradient to afford the title compound as a clear oil (0.090 g, 15%). 1HNMR (500 MHz, CDCl3) δ: 3.88 (s, 2H), 3.23 (t, J=6 Hz, 2H), 3.20 (t, J=6 Hz, 2H), 2.84 (s, 3H), 1.94-1.89 (m, 2H), 1.37 (s, 9H). LC-MA: m/z (ES) 229 (MH)+.
Quantity
0.3 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.62 g
Type
reactant
Reaction Step Three
Yield
15%

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